molecular formula C41H44N2O2 B13382023 2-[5-[3-(5-Carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-3-ethyl-1,1-dimethyl-1H-benz[e]indolium inner salt

2-[5-[3-(5-Carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-3-ethyl-1,1-dimethyl-1H-benz[e]indolium inner salt

Cat. No.: B13382023
M. Wt: 596.8 g/mol
InChI Key: XHNFYBRWKPLWGL-UHFFFAOYSA-N
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Description

2-[5-[3-(5-Carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-3-ethyl-1,1-dimethyl-1H-benz[e]indolium inner salt is a complex organic compound. It belongs to the class of indolium salts, which are known for their vibrant colors and applications in various fields, including dye manufacturing and biological staining.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[3-(5-Carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-3-ethyl-1,1-dimethyl-1H-benz[e]indolium inner salt typically involves multiple steps:

    Formation of the Indolium Core: The indolium core can be synthesized through a condensation reaction between an indole derivative and an aldehyde under acidic conditions.

    Introduction of the Carboxypentyl Group: This step involves the alkylation of the indolium core with a carboxypentyl halide in the presence of a base.

    Formation of the Pentadienyl Chain: The pentadienyl chain can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pentadienyl moieties.

    Reduction: Reduction reactions can target the double bonds in the pentadienyl chain.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxypentyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a dye or a fluorescent marker due to its vibrant color and fluorescence properties.

Biology

In biological research, it can be used for staining cells or tissues, allowing for visualization under a microscope.

Medicine

Potential medical applications include its use as a diagnostic tool, where it can help in imaging and identifying specific biological structures.

Industry

In the industrial sector, this compound can be used in the manufacturing of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 2-[5-[3-(5-Carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-3-ethyl-1,1-dimethyl-1H-benz[e]indolium inner salt involves its interaction with molecular targets such as proteins or nucleic acids. The compound’s fluorescence properties allow it to bind to these targets and emit light, which can be detected and analyzed.

Comparison with Similar Compounds

Similar Compounds

    Indocyanine Green: A dye used in medical diagnostics.

    Rhodamine B: A fluorescent dye used in various applications.

    Crystal Violet: A dye used in biological staining.

Uniqueness

What sets 2-[5-[3-(5-Carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-3-ethyl-1,1-dimethyl-1H-benz[e]indolium inner salt apart is its unique structure, which combines the properties of indolium salts with a carboxypentyl group and a pentadienyl chain, offering distinct chemical and physical properties.

Properties

Molecular Formula

C41H44N2O2

Molecular Weight

596.8 g/mol

IUPAC Name

6-[2-[5-(3-ethyl-1,1-dimethylbenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoate

InChI

InChI=1S/C41H44N2O2/c1-6-42-33-26-24-29-17-12-14-19-31(29)38(33)40(2,3)35(42)21-9-7-10-22-36-41(4,5)39-32-20-15-13-18-30(32)25-27-34(39)43(36)28-16-8-11-23-37(44)45/h7,9-10,12-15,17-22,24-27H,6,8,11,16,23,28H2,1-5H3

InChI Key

XHNFYBRWKPLWGL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCCC(=O)[O-])(C)C

Origin of Product

United States

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